1-(3-Amino-5-methylpyridin-4-YL)ethanone
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Overview
Description
1-(3-Amino-5-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylpyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
1-(3-Amino-5-methylpyridin-4-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(3-Aminopyridin-4-yl)ethanone: Similar structure but lacks the methyl group at the 5-position.
1-(3-Amino-4-methylphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness: 1-(3-Amino-5-methylpyridin-4-YL)ethanone is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3-amino-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,9H2,1-2H3 |
InChI Key |
GTRQNAZGZGFTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)C)N |
Origin of Product |
United States |
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